molecular formula C28H35BrN2O3 B10875482 4-Benzoyl-5-(3-bromophenyl)-1-[3-(dibutylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

4-Benzoyl-5-(3-bromophenyl)-1-[3-(dibutylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B10875482
M. Wt: 527.5 g/mol
InChI Key: CKKXLVATGVJZNB-LCUIJRPUSA-N
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Description

4-Benzoyl-5-(3-bromophenyl)-1-[3-(dibutylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

The synthesis of 4-Benzoyl-5-(3-bromophenyl)-1-[3-(dibutylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the core pyrrol-2-one structure, followed by the introduction of the benzoyl and bromophenyl groups. The dibutylamino propyl group is then added through a series of substitution reactions. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The benzoyl group can be reduced to a benzyl group.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Benzoyl-5-(3-bromophenyl)-1-[3-(dibutylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds include other pyrrol-2-one derivatives with different substituents. Compared to these compounds, 4-Benzoyl-5-(3-bromophenyl)-1-[3-(dibutylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Examples of similar compounds include 4-Benzoyl-5-phenyl-1-[3-(dibutylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one and 4-Benzoyl-5-(3-chlorophenyl)-1-[3-(dibutylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one.

Properties

Molecular Formula

C28H35BrN2O3

Molecular Weight

527.5 g/mol

IUPAC Name

(4Z)-5-(3-bromophenyl)-1-[3-(dibutylamino)propyl]-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C28H35BrN2O3/c1-3-5-16-30(17-6-4-2)18-11-19-31-25(22-14-10-15-23(29)20-22)24(27(33)28(31)34)26(32)21-12-8-7-9-13-21/h7-10,12-15,20,25,32H,3-6,11,16-19H2,1-2H3/b26-24-

InChI Key

CKKXLVATGVJZNB-LCUIJRPUSA-N

Isomeric SMILES

CCCCN(CCCC)CCCN1C(/C(=C(\C2=CC=CC=C2)/O)/C(=O)C1=O)C3=CC(=CC=C3)Br

Canonical SMILES

CCCCN(CCCC)CCCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC(=CC=C3)Br

Origin of Product

United States

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